3-(3-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
3-(3-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Preparation Methods
The synthesis of 3-(3-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, starting from the corresponding protected amino acids. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride, while the Boc group is introduced using tert-butoxycarbonyl chloride. The reaction conditions often involve the use of bases such as triethylamine and solvents like dichloromethane .
Chemical Reactions Analysis
This compound undergoes various types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group can be achieved using piperidine, while the Boc group can be removed using trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or DIC in the presence of bases such as DIPEA.
Substitution Reactions: The amino groups can undergo substitution reactions with various electrophiles.
Scientific Research Applications
3-(3-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is primarily used in peptide synthesis. It serves as a building block for the synthesis of complex peptides and proteins. The protecting groups ensure that the amino acids do not react prematurely, allowing for the stepwise construction of peptides. This compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions .
Mechanism of Action
The mechanism of action of this compound is related to its role in peptide synthesis. The Fmoc and Boc groups protect the amino acids during the synthesis process, preventing unwanted side reactions. The protected amino acids can then be selectively deprotected and coupled to form peptide bonds. This stepwise approach allows for the precise construction of peptides with the desired sequence and structure .
Comparison with Similar Compounds
Similar compounds include other Fmoc and Boc protected amino acids, such as:
- Fmoc-Lys(Boc)-OH
- Fmoc-Gly(Boc)-OH
- Fmoc-Ala(Boc)-OH
These compounds also feature Fmoc and Boc protecting groups and are used in peptide synthesis. The uniqueness of 3-(3-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid lies in its specific structure, which allows for the synthesis of peptides with particular sequences and properties .
Properties
IUPAC Name |
3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-9-8-10-20(15-19)17-31-28(35)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPUJXXHNINCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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